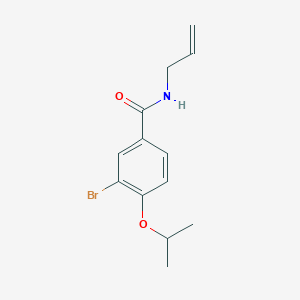

N-allyl-3-bromo-4-isopropoxybenzamide

CAS No.:

Cat. No.: VC1514914

Molecular Formula: C13H16BrNO2

Molecular Weight: 298.18g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16BrNO2 |

|---|---|

| Molecular Weight | 298.18g/mol |

| IUPAC Name | 3-bromo-4-propan-2-yloxy-N-prop-2-enylbenzamide |

| Standard InChI | InChI=1S/C13H16BrNO2/c1-4-7-15-13(16)10-5-6-12(11(14)8-10)17-9(2)3/h4-6,8-9H,1,7H2,2-3H3,(H,15,16) |

| Standard InChI Key | MLSASNSJVZJSFM-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)NCC=C)Br |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)NCC=C)Br |

Introduction

Physical and Chemical Properties

Basic Physical Properties

The molecular weight of N-allyl-3-bromo-4-isopropoxybenzamide is 298.18 g/mol, calculated from its molecular formula C13H16BrNO2 . At room temperature, the compound is expected to exist as a solid, which is typical for benzamide derivatives of similar molecular weight. While specific experimental data on the physical state of this compound is limited in the available literature, its structural features suggest crystalline properties under standard conditions.

Drawing comparisons with related brominated aromatic compounds, the melting point is likely to be in the range of 80-150°C, though experimental confirmation would be necessary for precise determination. The boiling point would be significantly higher, potentially above 300°C at standard pressure, with possible decomposition occurring before boiling. In appearance, the compound is predicted to be a white to off-white crystalline solid, though this would require verification through experimental observation.

Spectroscopic Characteristics

The spectroscopic profile of N-allyl-3-bromo-4-isopropoxybenzamide would present distinctive features reflecting its structural components. In infrared (IR) spectroscopy, characteristic absorption bands would include the amide C=O stretching (approximately 1630-1680 cm-1), aromatic C=C stretching (approximately 1450-1600 cm-1), and C-O stretching from the isopropoxy group (approximately 1050-1150 cm-1).

The 1H NMR spectrum would display signals corresponding to various proton environments within the molecule. The aromatic protons would appear in the range of 7.0-8.0 ppm, with coupling patterns determined by their relative positions on the benzene ring. The isopropyl group would typically show a doublet for the methyl protons at approximately 1.2-1.4 ppm and a septet for the methine proton at around 4.5-5.0 ppm. The allyl group would present a characteristic pattern with signals for the -CH=CH2 proton at approximately 5.7-6.0 ppm and the terminal =CH2 protons at about 5.0-5.3 ppm, while the -CH2- group adjacent to the nitrogen would appear around 3.8-4.2 ppm.

In mass spectrometry, the molecular ion peak would be expected at m/z 298/300 with the characteristic isotope pattern of bromine, reflecting the natural abundance of 79Br and 81Br isotopes . This distinctive isotopic pattern serves as a diagnostic feature confirming the presence of a single bromine atom in the compound.

Solubility and Partition Coefficient

The solubility profile of N-allyl-3-bromo-4-isopropoxybenzamide can be predicted based on its structural elements. The compound contains both hydrophilic components (the amide functionality) and hydrophobic elements (the aromatic ring, bromine substituent, isopropoxy and allyl groups). This combination suggests limited water solubility but good solubility in organic solvents such as dichloromethane, chloroform, dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol.

Structural Characteristics

Molecular Structure

Synthesis Methods

Purification Methods

Purification of N-allyl-3-bromo-4-isopropoxybenzamide following synthesis would likely involve standard techniques for organic compounds of similar complexity. Column chromatography using silica gel would be a primary approach, with a mobile phase consisting of a suitable mixture of solvents such as petroleum ether/ethyl acetate in various ratios . The optimal solvent system would need to be determined through thin-layer chromatography (TLC) experiments to identify conditions providing good separation.

For more challenging purifications, high-performance liquid chromatography (HPLC) might be employed, as mentioned in the literature for similar compounds . Typical HPLC conditions might involve a reverse-phase column (such as C18) and a mobile phase consisting of a mixture of water and methanol or acetonitrile, possibly with modifiers such as formic acid or ammonium acetate to improve peak shape and separation efficiency.

Recrystallization could also serve as an effective purification method if the compound forms stable crystals. Common recrystallization solvents for similar compounds might include ethanol, methanol, ethyl acetate, or mixtures of these with less polar solvents like hexane. The specific choice would depend on the solubility properties of the compound and the nature of the impurities present.

As a well-defined chemical entity with specific structural features, N-allyl-3-bromo-4-isopropoxybenzamide could serve as a valuable reference compound in structure-activity relationship (SAR) studies. In such studies, structural modifications are systematically introduced to evaluate their impact on biological activity or other properties of interest.

The compound contains multiple sites that could be modified to create a library of analogs. The bromine atom could be replaced with other halogens or functional groups to investigate the impact of electronic and steric effects at this position. The isopropoxy group could be varied to other alkoxy substituents of different sizes to explore steric requirements. The allyl group on the amide nitrogen could be modified to other alkyl or aryl substituents to investigate the importance of unsaturation or size at this position.

These systematic modifications could lead to the identification of more potent or selective compounds for specific applications, particularly in pharmaceutical research. The SAR data generated would contribute to understanding the molecular requirements for activity against specific biological targets.

Comparative Analysis

Comparison with Related Brominated Compounds

Table 1: Comparison of N-allyl-3-bromo-4-isopropoxybenzamide with Related Brominated Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| N-allyl-3-bromo-4-isopropoxybenzamide | C13H16BrNO2 | 298.18 | Reference compound |

| 3-Bromo-4-isopropylaniline | C9H12BrN | 214.10 | Amine instead of amide; isopropyl instead of isopropoxy |

| 3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | 243.10 | Carboxylic acid instead of amide; isopropyl instead of isopropoxy |

| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | C7H3BrF4 | Variable | Different substitution pattern; trifluoromethyl group; no amide |

N-allyl-3-bromo-4-isopropoxybenzamide shares certain structural features with other brominated aromatic compounds but differs in specific ways that influence its properties and potential applications. When compared to 3-Bromo-4-isopropylaniline , it contains an N-allylamide group instead of a primary amine and an isopropoxy group instead of an isopropyl group. These differences significantly affect its hydrogen bonding capabilities, reactivity patterns, and three-dimensional structure.

Similarly, when compared to 3-Bromo-4-isopropylbenzoic acid , N-allyl-3-bromo-4-isopropoxybenzamide contains an N-allylamide instead of a carboxylic acid and an isopropoxy group instead of an isopropyl group. These differences impact acidity, solubility, and potential for biological interactions. The carboxylic acid functional group in 3-Bromo-4-isopropylbenzoic acid provides a site for acid-base interactions that is absent in the amide derivative.

These structural differences result in distinct physicochemical properties and reactivity patterns among these related compounds, which would influence their behavior in various applications, including potential biological activities and utility as synthetic intermediates.

Comparison with Benzamide Derivatives

The basic benzamide structure is modified in N-allyl-3-bromo-4-isopropoxybenzamide through the addition of specific substituents that alter its properties compared to simpler benzamide derivatives. When compared to N-allyl-benzamide , which has a logP value of 2.177, N-allyl-3-bromo-4-isopropoxybenzamide would be expected to have increased lipophilicity due to the addition of the bromine atom and isopropoxy group. This increased lipophilicity would affect its solubility profile, membrane permeability, and potential biological distribution.

The addition of the bromine atom and isopropoxy group also creates a specific electronic distribution in the aromatic ring that would differ from simpler benzamide derivatives. These electronic effects would influence the reactivity of the aromatic ring toward various chemical transformations, such as electrophilic or nucleophilic aromatic substitution reactions. The specific substitution pattern also creates a unique three-dimensional structure that would impact molecular recognition in biological contexts.

Analytical Methods

Spectroscopic Identification Techniques

The structural characterization of N-allyl-3-bromo-4-isopropoxybenzamide would typically employ a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information through both 1H and 13C spectra. The 1H NMR spectrum would be particularly informative, showing characteristic signals for the aromatic protons, isopropyl methyl and methine protons, and the distinctive pattern of the allyl group.

Mass spectrometry would confirm the molecular weight and provide further structural insights through the fragmentation pattern. The molecular ion peak would be expected at m/z 298/300 with the characteristic isotope pattern of bromine . Fragmentation might result in peaks corresponding to the loss of the isopropyl group (M-43), the allyl group (M-41), or other characteristic fragmentations that could be used to confirm the structure.

Infrared (IR) spectroscopy would identify key functional groups through their characteristic absorption bands. The amide carbonyl would typically show a strong absorption band in the range of 1630-1680 cm-1, while the C-O stretching of the isopropoxy group would appear in the range of 1050-1150 cm-1. These spectroscopic techniques, used in combination, would provide comprehensive structural characterization of the compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be valuable for assessing the purity of N-allyl-3-bromo-4-isopropoxybenzamide and for separating it from related compounds or synthetic impurities. A typical HPLC analysis might employ a reverse-phase column (such as C18) and a mobile phase consisting of a mixture of water and an organic solvent such as methanol or acetonitrile .

Thin-Layer Chromatography (TLC) would be useful for routine purity checks and for monitoring reactions during synthesis. A typical TLC system might employ silica gel as the stationary phase and a mixture of petroleum ether and ethyl acetate as the mobile phase . Visualization could be achieved using UV light (due to the aromatic ring) or appropriate staining reagents.

These chromatographic techniques would provide complementary information about the purity and identity of the compound, with HPLC offering higher resolution and quantitative capabilities, while TLC provides a simple, rapid method for routine analysis and reaction monitoring.

Future Research Directions

Structure-Activity Relationship Studies

Future research on N-allyl-3-bromo-4-isopropoxybenzamide could focus on systematic structure-activity relationship studies to explore its potential biological activities. This would involve synthesizing a series of analogs with modifications at specific positions, such as replacing the bromine with other halogens or functional groups, varying the alkoxy substituent, or modifying the amide nitrogen substituent. These analogs would be evaluated for biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, based on the known activities of structurally related benzamide derivatives .

The data generated from such studies would contribute to understanding the molecular requirements for specific biological activities and could lead to the identification of derivatives with enhanced potency or selectivity. This research direction would build on existing knowledge about the medicinal applications of benzamide derivatives while exploring the specific contributions of the substituents present in N-allyl-3-bromo-4-isopropoxybenzamide.

Synthetic Applications

Another promising research direction would be to explore the utility of N-allyl-3-bromo-4-isopropoxybenzamide as a synthetic intermediate. The bromine substituent on the aromatic ring could be exploited for various cross-coupling reactions to introduce additional functionality at that position . Similarly, the allyl group on the amide nitrogen provides a site for diverse transformations that could lead to more complex structures.

Research could focus on developing selective methods to modify these functional groups independently, allowing for the creation of diverse structural derivatives. These derivatives could be evaluated for their properties and potential applications in various fields, including medicinal chemistry, materials science, or other areas of chemical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume